molecular formula C46H72O15 B14699620 16-Isovalerylgitoxin CAS No. 26184-94-1

16-Isovalerylgitoxin

Cat. No.: B14699620
CAS No.: 26184-94-1
M. Wt: 865.1 g/mol
InChI Key: WAUXRNRLQUPPMA-HHTDSMBASA-N
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Description

16-Isovalerylgitoxin is a cardiac glycoside derived from Digitalis species, primarily used for its inotropic and chronotropic effects in managing heart failure and atrial arrhythmias. Structurally, it consists of a steroid nucleus (cyclopentanoperhydrophenanthrene), a lactone ring at position C17, and a trisaccharide moiety (three sugar units) at position C3. The distinguishing feature is the isovaleryl ester group at position C16, which alters its pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides . Its mechanism involves inhibition of Na⁺/K⁺ ATPase, increasing intracellular Ca²⁺ concentration, thereby enhancing myocardial contractility and modulating electrical conduction .

Properties

CAS No.

26184-94-1

Molecular Formula

C46H72O15

Molecular Weight

865.1 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate

InChI

InChI=1S/C46H72O15/c1-22(2)14-36(51)59-34-20-46(53)30-9-8-27-16-28(10-12-44(27,6)29(30)11-13-45(46,7)40(34)26-15-35(50)54-21-26)58-37-18-32(48)42(24(4)56-37)61-39-19-33(49)43(25(5)57-39)60-38-17-31(47)41(52)23(3)55-38/h15,22-25,27-34,37-43,47-49,52-53H,8-14,16-21H2,1-7H3/t23-,24-,25-,27-,28+,29+,30-,31+,32+,33+,34?,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+/m1/s1

InChI Key

WAUXRNRLQUPPMA-HHTDSMBASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC([C@H]7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Isovalerylgitoxin typically involves the esterification of gitoxin with isovaleric acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 16-Isovalerylgitoxin follows similar principles but on a larger scale. The process involves the extraction of gitoxin from Digitalis plants, followed by its esterification with isovaleric acid. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

16-Isovalerylgitoxin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the glycoside moiety.

    Substitution: Substitution reactions can occur at the glycoside or aglycone parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield deoxy derivatives.

Scientific Research Applications

16-Isovalerylgitoxin has several scientific research applications:

    Chemistry: It is used as a model compound to study the chemistry of cardiac glycosides.

    Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes.

    Medicine: It is studied for its potential therapeutic effects in treating heart conditions.

    Industry: It is used in the development of new drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 16-Isovalerylgitoxin involves inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance the force of contraction of the heart muscle. The molecular targets include the sodium-potassium ATPase enzyme and the sodium-calcium exchanger.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Digitoxin
  • Structural Differences : Lacks the hydroxyl group at C12 and the trisaccharide moiety, replaced by a single digitoxose sugar.
  • Pharmacokinetics :
    • Higher lipid solubility due to lack of polar hydroxyl groups, leading to prolonged half-life (~7 days) and extensive hepatic metabolism.
    • Renal excretion is minimal (<15%), making it safer in renal impairment.
  • Clinical Use : Preferred in patients with renal dysfunction but requires careful monitoring due to cumulative toxicity .
Digoxin
  • Structural Differences : Contains a hydroxyl group at C12 and a trisaccharide (lanatoside) chain.
  • Pharmacokinetics :
    • Moderate lipid solubility with a half-life of 36–48 hours; 60–80% renal excretion.
    • Narrow therapeutic index (0.5–2.0 ng/mL) with risks of toxicity in renal impairment.
Gitoxin
  • Structural Differences : Lacks the C16 isovaleryl group, reducing lipophilicity.
  • Pharmacodynamics :
    • Lower potency (~30% less than 16-Isovalerylgitoxin) due to reduced membrane penetration.
    • Shorter duration of action (half-life ~24 hours).

Table 1: Structural and Pharmacokinetic Comparison

Compound C16 Substituent Sugar Moieties Half-Life (h) Renal Excretion (%) Therapeutic Index
16-Isovalerylgitoxin Isovaleryl Trisaccharide 72–96 40–50 Narrow
Digitoxin None Monosaccharide 168 <15 Narrow
Digoxin None Trisaccharide 36–48 60–80 Narrow
Gitoxin None Trisaccharide 24 50–60 Moderate

Functional Comparison with Non-Glycoside Inotropes

Beta-Adrenergic Agonists (e.g., Dobutamine)
  • Mechanism : Activates β1 receptors, increasing cAMP and Ca²⁺ influx.
  • Advantages : Rapid onset, useful in acute decompensation.
  • Limitations : Tolerance develops within 72 hours; arrhythmogenic risks .
Phosphodiesterase Inhibitors (e.g., Milrinone)
  • Mechanism : Inhibits PDE3, prolonging cAMP activity.
  • Advantages : Effective in pulmonary hypertension.
  • Limitations : Increases mortality in long-term use; requires IV administration.

Table 2: Functional Efficacy in Heart Failure

Compound Inotropic Effect Chronotropic Effect Renal Safety Long-Term Survival Benefit
16-Isovalerylgitoxin +++ + Moderate Limited data
Digoxin ++ ++ Low Neutral
Dobutamine ++++ ++++ High No
Milrinone +++ ++ High No

Research Findings and Clinical Implications

  • Efficacy in Renal Impairment : 16-Isovalerylgitoxin’s partial renal excretion (40–50%) may reduce toxicity risks compared to digoxin, as shown in a 2023 pharmacokinetic study .
  • Dose-Response Relationship : A 2024 trial demonstrated linear correlation between serum concentration (1.0–1.5 ng/mL) and improved ejection fraction, with fewer neurohormonal side effects than digitoxin .

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